Comprehensive Technical Guide on 8-Quinolinyl 4-(1-adamantyl)benzoate: Structure, Properties, and Applications
Comprehensive Technical Guide on 8-Quinolinyl 4-(1-adamantyl)benzoate: Structure, Properties, and Applications
Executive Summary
8-Quinolinyl 4-(1-adamantyl)benzoate (Catalog: EVT-1365177) is a highly specialized synthetic organic compound characterized by the fusion of a quinoline moiety and an adamantyl group via a benzoate linkage[1]. This unique molecular architecture is engineered to exploit the distinct physicochemical properties of its constituents, making it a highly valuable lead compound in both medicinal chemistry and advanced material science[2].
By strategically combining a biologically active pharmacophore with a sterically demanding, lipophilic hydrocarbon cage, researchers can modulate both the pharmacokinetic profile of the molecule and its solid-state photophysical behavior.
Molecular Architecture & Physicochemical Profiling
The structural integrity and functional versatility of 8-Quinolinyl 4-(1-adamantyl)benzoate rely on three distinct domains[1]:
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Quinoline Core: A bicyclic heterocyclic system that confers aromaticity and serves as the primary pharmacophore. In biological systems, quinoline derivatives are well-documented for their anti-malarial, anti-bacterial, and anti-cancer properties[3].
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Adamantyl Group: A bulky, highly symmetrical tricyclic hydrocarbon cage. The incorporation of the adamantyl moiety drastically increases the steric bulk and hydrophobicity of the molecule. This is a critical factor for enhancing cellular membrane penetration and extending the biological half-life of the compound[1].
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Benzoate Linkage: An ester bridge that connects the quinoline and adamantyl domains. This linkage provides structural stability while influencing the overall solubility profile, rendering the compound highly soluble in organic solvents while maintaining stability under standard laboratory conditions[1].
Quantitative Physicochemical Data
To facilitate rapid reference for experimental design, the core quantitative properties of the compound are summarized below.
| Property | Value |
| Product Name | 8-Quinolinyl 4-(1-adamantyl)benzoate |
| IUPAC Name | quinolin-8-yl 4-(1-adamantyl)benzoate |
| Molecular Formula | C₂₆H₂₅NO₂ |
| Molecular Weight | 383.5 g/mol |
| InChI Key | ALSGEZZVLMZRKS-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6 |
Synthesis & Methodology: The Steglich Esterification Protocol
The synthesis of 8-Quinolinyl 4-(1-adamantyl)benzoate is achieved via the esterification of 8-hydroxyquinoline with 4-(1-adamantyl)benzoic acid[1]. Direct Fischer esterification is thermodynamically unfavorable and kinetically slow due to the weak nucleophilicity of the hydroxyl group on the quinoline ring (exacerbated by intramolecular hydrogen bonding with the nitrogen atom) and the extreme steric hindrance of the adamantyl group.
Causality & Expert Insight
To overcome these barriers, a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is the field-proven standard[4][5].
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The Role of DCC: DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, without a catalyst, this intermediate can undergo an unwanted rearrangement to a stable, unreactive N-acylurea.
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The Role of DMAP: DMAP is strictly required as an acyl transfer catalyst. It acts as a superior nucleophile, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is rapidly intercepted by the sterically hindered 8-hydroxyquinoline, driving the reaction forward and precipitating dicyclohexylurea (DCU) as a byproduct[4][5].
Step-by-Step Experimental Workflow
This protocol represents a self-validating system; the sequential washing steps are specifically designed to isolate the target ester from the predictable byproducts of the Steglich reaction.
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Activation: Dissolve 1.0 equivalent of 4-(1-adamantyl)benzoic acid[6] in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) to prevent moisture-induced hydrolysis of the activated intermediates.
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Catalysis: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of DCC and 0.1 equivalents of DMAP. Stir for 15 minutes to allow the complete formation of the O-acylisourea intermediate[4].
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Nucleophilic Attack: Add 1.0 equivalent of 8-hydroxyquinoline dropwise to the activated mixture.
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Propagation: Allow the reaction to warm to room temperature naturally and stir for 12–24 hours. Reaction progress must be monitored via Thin-Layer Chromatography (TLC) until the 8-hydroxyquinoline spot is consumed[1].
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Workup & Purification: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove unreacted DMAP and 8-hydroxyquinoline), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure ester[4].
Workflow for the Steglich esterification of 8-Quinolinyl 4-(1-adamantyl)benzoate.
Pharmacological & Material Science Applications
The hybrid nature of 8-Quinolinyl 4-(1-adamantyl)benzoate enables its application across diverse scientific domains[2].
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Medicinal Chemistry: The compound serves as a vital lead in drug discovery, particularly for targeting infectious diseases like malaria and various oncological pathways[2]. The adamantyl group's extreme lipophilicity facilitates the transport of the quinoline pharmacophore across lipid-rich biological barriers, such as the cell membranes of Plasmodium parasites or solid tumor microenvironments.
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Material Science & Optoelectronics: Quinoline esters are highly regarded for their photophysical properties, often utilized as fluorescent probes or metal-ion sensors (e.g., for Zn²⁺ detection)[3][4]. The integration of the adamantyl group introduces significant steric hindrance, which prevents intermolecular π-π stacking in the solid state. This structural feature is crucial for mitigating Aggregation-Caused Quenching (ACQ), thereby enhancing the solid-state fluorescence efficiency of the material for optoelectronic applications[2][3].
Structure-Activity Relationship (SAR) and biological pathway of the compound.
References
- Buy 8-Quinolinyl 4-(1-adamantyl)
- 8-Quinolinyl 4-(1-adamantyl)
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection Institute of Chemistry Ceylon (ichemc.ac.lk)
- An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applic
- Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II RSC Publishing
- Synthesis, DFT studies on a series of tunable quinoline derivatives N
Sources
- 1. evitachem.com [evitachem.com]
- 2. evitachem.com [evitachem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00527B [pubs.rsc.org]
